molecular formula C20H17NO2 B12540786 3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one CAS No. 143572-54-7

3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one

Cat. No.: B12540786
CAS No.: 143572-54-7
M. Wt: 303.4 g/mol
InChI Key: LNXWTQZACCOLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one is an organic compound that belongs to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the condensation of benzoyl chloride with a suitable pyridine derivative under basic conditions. The reaction may proceed through the formation of an intermediate, which is then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be explored for potential pharmaceutical applications. For example, it may serve as a lead compound for drug development targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one include other pyridinone derivatives, such as:

  • 3-Benzoyl-4-phenylpyridin-2(1H)-one
  • 1,6-Dimethyl-4-phenylpyridin-2(1H)-one
  • 3-Benzoyl-1,6-dimethylpyridin-2(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

143572-54-7

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

3-benzoyl-1,6-dimethyl-4-phenylpyridin-2-one

InChI

InChI=1S/C20H17NO2/c1-14-13-17(15-9-5-3-6-10-15)18(20(23)21(14)2)19(22)16-11-7-4-8-12-16/h3-13H,1-2H3

InChI Key

LNXWTQZACCOLBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.